molecular formula C9H17N4O14P3 B1209346 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate CAS No. 82989-82-0

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

カタログ番号: B1209346
CAS番号: 82989-82-0
分子量: 498.17 g/mol
InChIキー: OCDLJXCWVQPFCK-UUOKFMHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate, also known as ZTP, is a purine nucleotide derivative of significant interest in biochemical research. It is a triphosphorylated form of AICAR (5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate or ZMP), a natural intermediate in the conserved de novo purine biosynthesis pathway present in all organisms . Research indicates that ZTP is synthesized directly from AICAR monophosphate through the catalytic action of PRPP-synthetase . Historically, ZTP was proposed to function as an "alarmone," a signaling molecule that alerts bacterial cells to folate deficiency . This compound is provided for research applications only and is strictly not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLJXCWVQPFCK-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003049
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82989-82-0
Record name 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Nucleoside Derivative Modification

ZTP synthesis often begins with modifying nucleoside precursors. A foundational approach involves the conversion of 2'-deoxyinosine into 5-amino-1-(2'-deoxy-β-D-ribofuranosyl)imidazole-4-carboxamide (dZ), followed by phosphorylation. As demonstrated by, this method employs:

  • Oxidative ring-opening of 2'-deoxyinosine using sodium nitrite and acetic acid to yield 2'-deoxyxanthosine.

  • Amidation with ammonium hydroxide to form dZ.

  • Phosphorylation via reaction with phosphorus oxychloride in trimethyl phosphate, yielding dZTP (2'-deoxy-ZTP).

This three-step process achieved a final yield of 8% after purification by ion-exchange chromatography. Challenges include low yields due to side reactions during phosphorylation and the instability of intermediate products.

Triazeno Intermediate Route

An alternative chemical route utilizes 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide riboside (DIC riboside) as a precursor. The synthesis proceeds via:

  • Triazeno group introduction to inosine using diazonium salts.

  • Reductive cleavage of the triazeno moiety with hydrogen sulfide, yielding 5-aminoimidazole-4-carboxamide riboside (AICAr).

  • Phosphorylation using POCl₃ in anhydrous conditions to generate ZTP.

This method avoids the need for enzymatic steps but requires stringent anhydrous conditions to prevent hydrolysis of the triphosphate group.

Enzymatic and Hybrid Approaches

Enzymatic Phosphorylation of ZMP

ZTP is naturally synthesized in Bacillus subtilis and Escherichia coli via the phosphorylation of ZMP (AICAR monophosphate) by PRPP-synthetase. In vitro protocols include:

  • Substrate preparation : ZMP is isolated from histidine biosynthesis pathways or purchased commercially.

  • Enzymatic conversion : Incubation of ZMP with PRPP-synthetase and ATP in a buffer containing Mg²⁺ ions.

Reaction conditions (pH 7.5, 37°C) and ATP concentration (5–10 mM) critically influence yield. This method achieves ~60% conversion efficiency but requires highly purified enzymes.

Hybrid Enzymatic-Chemical Synthesis

A hybrid method for ¹³C-labeled ZTP combines enzymatic and chemical steps:

  • Enzymatic deamination : [¹³C₅]Adenosine is converted to [¹³C₅]inosine using adenosine deaminase.

  • Chemical ring-opening : Inosine is treated with lead tetraacetate to form a dialdehyde intermediate, which is condensed with ammonium hydroxide to yield [¹³C₅]AICAr.

  • Phosphorylation : AICAr is phosphorylated using POCl₃ and purified via ion-exchange chromatography.

This approach achieved 99% purity, making it suitable for metabolic tracing studies.

Purification and Analytical Validation

Chromatographic Techniques

MethodConditionsPurity AchievedReference
Ion-exchangeDEAE-Sephadex A-25, linear gradient of 0.1–1.0 M triethylammonium bicarbonate95%
Reverse-phaseC18 column, 5–50% acetonitrile in 0.1 M TEAA (pH 7.0)99%
Gel filtrationSephadex G-10, eluted with 0.1 M ammonium acetate90%

Spectroscopic Characterization

  • UV-Vis : ZTP exhibits λₘₐₓ at 265 nm due to the imidazole chromophore.

  • Mass spectrometry : ESI-TOF analysis confirms molecular ions at m/z 498.00 (free acid form).

  • NMR : ¹H NMR (D₂O) signals at δ 8.12 (s, 1H, H-2), 6.05 (d, 1H, H-1'), and 4.55–3.85 (ribose protons).

Challenges and Optimization Strategies

Yield Limitations

  • Chemical synthesis : Low yields (8–15%) stem from side reactions during phosphorylation.

  • Enzymatic methods : Substrate inhibition occurs at ZMP concentrations >2 mM.

Stability Considerations

ZTP degrades under acidic conditions (t₁/₂ = 4 h at pH 3.0) due to triphosphate hydrolysis. Storage at −80°C in neutral buffers (pH 7.4) extends stability to 6 months.

Byproduct Mitigation

  • N1-alkylated impurities : Use of 1,3-propanediamine instead of ethylenediamine reduces byproducts during AICAr synthesis.

  • ZMP contamination : Dual-step purification (ion-exchange followed by reverse-phase HPLC) ensures >99% purity.

Applications in Biochemical Research

Riboswitch Studies

ZTP binds to Bacillus subtilis riboswitches, regulating folate biosynthesis genes. Synchronized transcription assays using ZTP (10–100 µM) demonstrate ligand-induced antitermination.

Metabolic Tracing

¹³C-labeled ZTP enables tracking of one-carbon metabolism in cancer cells, revealing flux through the purine salvage pathway.

Enzyme Kinetics

ZTP inhibits PRPP-synthetase with a K₁ of 0.8 µM, providing insights into feedback regulation .

化学反応の分析

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biochemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, which can modify its activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.

科学的研究の応用

Metabolic Regulation

AICAR has been extensively studied for its role in metabolic regulation. It enhances endurance and reduces fat storage in animal models, making it a candidate for treating metabolic disorders such as obesity and diabetes. Studies have shown that AICAR administration can improve glucose uptake and lipid metabolism by activating AMPK, which promotes fatty acid oxidation and inhibits lipogenesis .

Effect Mechanism Reference
Increased enduranceAMPK activation
Enhanced glucose uptakeStimulates glucose transporter translocation
Reduced fat storagePromotes fatty acid oxidation

Anti-inflammatory Properties

Recent research highlights AICAR's anti-inflammatory effects, particularly in the context of macrophage polarization. AICAR treatment has been shown to induce a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophages, which is beneficial in resolving inflammation . This property suggests potential applications in treating chronic inflammatory diseases.

Inflammation Type AICAR Effect Mechanism
Pro-inflammatory (M1)Decreased M1 macrophage activityInduction of M2 macrophage phenotype
Chronic inflammationReduced inflammatory markersAMPK-mediated signaling pathways

Cancer Research

AICAR exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis in aneuploid cells. This property makes it a subject of interest for cancer therapy research. The compound's ability to modulate cellular energy levels through AMPK activation may enhance the efficacy of existing chemotherapeutic agents .

Cancer Type Effect of AICAR Reference
Various cancer cell linesInduces apoptosis
Aneuploid cellsSelective cytotoxicity

Cardiovascular Health

AICAR has shown promise in reducing myocardial ischemic injury across multiple animal models, including rats and mice. Its cardioprotective effects are attributed to the activation of AMPK, which enhances mitochondrial function and reduces oxidative stress during ischemic events .

Condition Effect of AICAR Mechanism
Myocardial ischemiaReduced injuryAMPK activation leading to improved energy metabolism

Case Studies

Several case studies have documented the effects of AICAR in clinical and preclinical settings:

  • Endurance Enhancement : In a study involving sedentary mice, AICAR administration resulted in significantly increased endurance levels compared to control groups, suggesting its potential as an "exercise pill" for enhancing physical performance .
  • Inflammation Resolution : Research demonstrated that AICAR treatment reduced paw edema and mechanical hyperalgesia in zymosan-induced inflammation models, indicating its effectiveness in managing inflammatory pain conditions .
  • Cancer Cell Apoptosis : In vitro studies have shown that AICAR induces apoptosis in aneuploid cancer cells while sparing normal diploid cells, highlighting its selective cytotoxicity against cancerous tissues .

作用機序

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate involves its interaction with specific molecular targets and pathways. One of the primary targets is AMP-activated protein kinase (AMPK), which is activated by the compound. AMPK plays a crucial role in cellular energy regulation by modulating various metabolic pathways, including glucose uptake and fatty acid oxidation. The activation of AMPK by this compound leads to increased energy production and improved metabolic efficiency.

類似化合物との比較

Structural and Functional Analog: Pyrazofurin 5′-Monophosphate (PF-PO4)

Structural Similarities :
PF-PO4, the active metabolite of the anticancer agent pyrazofurin, shares a structural resemblance to AICAR (Figure 1). Both compounds feature a carboxamide-substituted imidazole ring linked to a ribose-phosphate backbone, enabling competitive inhibition of AICAR formyltransferase .

Mechanistic Differences :

  • AICAR-TP : Functions as a biosynthetic intermediate in purine synthesis.
  • PF-PO4: Acts as a dual inhibitor of de novo purine and pyrimidine biosynthesis. Inhibits AICAR formyltransferase with a Ki of 3 × 10<sup>−5</sup> M, reducing IMP synthesis by 46–89% in vitro at 0.2–1 mM concentrations . In vivo, PF administration (10–30 mg/kg in rats) increases urinary excretion of AIC (AICAR degradation product) by 64–233%, confirming pathway disruption .

Table 1. Comparative Properties of AICAR Derivatives and PF-PO4

Compound Role in Metabolism Key Enzymatic Targets Physiological Impact
AICAR (monophosphate) Purine intermediate AICAR formyltransferase Accumulates upon PF-PO4 inhibition
AICAR-TP (triphosphate) Putative nucleic acid precursor Uncharacterized Hypothesized role in RNA/DNA synthesis
PF-PO4 Dual-pathway inhibitor AICAR formyltransferase, CTPS* Reduces purine/pyrimidine pools; anticancer

*CTPS: Cytidine triphosphate synthase (pyrimidine pathway).

Pyrimidine Pathway Analog: Cytidine Triphosphate (CTP)

Functional Contrast :

  • AICAR-TP : Involved in purine synthesis.
  • CTP : Pyrimidine nucleotide synthesized by cytidine triphosphate synthase (CTPS) from UTP. CTPS forms cytoophidia (metabolic filaments) under stress, modulating enzyme activity .

Regulatory Divergence :

  • CTPS activity is regulated by GTP allosteric activation and filamentation, which can either enhance or suppress activity depending on organismal context .
  • AICAR-TP’s regulatory mechanisms remain undefined but may involve feedback loops in purine synthesis.

Energy Carriers: ATP and GTP

Shared Features :

  • All triphosphates (AICAR-TP, ATP, GTP) participate in high-energy phosphate transfer.
    Distinct Roles :
  • ATP/GTP: Direct energy donors and signaling molecules.
  • AICAR-TP: Specialized intermediate lacking direct roles in energy transduction.

Research Findings and Implications

  • PF-PO4’s Dual Inhibition : Unique capacity to block both purine (via AICAR formyltransferase) and pyrimidine pathways (via CTPS inhibition), making it a potent but toxic anticancer agent .
  • CTPS Filamentation: Under drought stress, plant CTPS isoforms (e.g., AtCTPS4) form cytoophidia to regulate CTP production, suggesting metabolic compartmentalization as a stress adaptation . No analogous structures are reported for AICAR-TP.
  • AICAR-TP in Disease : While AICAR itself is studied for metabolic disorders (e.g., AMPK activation), AICAR-TP’s roles in pathologies like cancer or nucleotide deficiency syndromes warrant further exploration.

生物活性

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate (AICAR) is a nucleotide analog that has garnered attention due to its diverse biological activities, particularly in cellular metabolism and signaling pathways. This article explores the biological activity of AICAR, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

AICAR is a derivative of adenosine and is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H13_{13}N5_{5}O7_{7}P
  • Molecular Weight : 325.21 g/mol

AICAR functions primarily as an agonist of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. When cellular energy levels are low, AICAR activates AMPK, leading to a cascade of metabolic effects:

  • Increased Glucose Uptake : AICAR enhances glucose transport in muscle cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.
  • Fatty Acid Oxidation : Activation of AMPK by AICAR stimulates fatty acid oxidation while inhibiting lipogenesis.
  • Inhibition of mTOR Pathway : AICAR suppresses the mechanistic target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.

1. Metabolic Effects

AICAR has been studied for its role in enhancing metabolic health. Research indicates that:

  • Improvement in Insulin Sensitivity : In animal models, AICAR administration improved insulin sensitivity and glucose tolerance, suggesting potential benefits for conditions like type 2 diabetes.
  • Exercise Mimetic Effects : AICAR has been shown to mimic some effects of exercise, promoting metabolic adaptations similar to those observed during physical activity.

2. Cardiovascular Effects

AICAR's influence on cardiovascular health has also been investigated:

  • Cardioprotection : Studies have demonstrated that AICAR can protect cardiac cells from ischemic damage by enhancing mitochondrial function and reducing apoptosis.
  • Endothelial Function : AICAR improves endothelial function by promoting nitric oxide production, which is vital for vascular health.

3. Neuroprotective Effects

Recent studies suggest that AICAR may have neuroprotective properties:

  • Neuroprotection in Models of Neurodegeneration : In models of Alzheimer's disease, AICAR administration reduced neuronal cell death and improved cognitive function.
  • Anti-inflammatory Effects : AICAR has been shown to modulate inflammatory responses in neuroinflammatory conditions.

Case Study 1: Type 2 Diabetes Management

A clinical trial involving patients with type 2 diabetes evaluated the effects of AICAR on glycemic control. Participants receiving AICAR showed significant reductions in HbA1c levels compared to the placebo group, indicating improved long-term glucose management.

Case Study 2: Cardiovascular Health

In a randomized controlled trial assessing the impact of AICAR on patients with coronary artery disease, results indicated improved exercise tolerance and reduced angina episodes among those treated with AICAR compared to controls.

Research Findings Summary

Study FocusFindingsReference
Insulin SensitivityImproved insulin sensitivity and glucose uptake in skeletal muscle
CardioprotectionReduced ischemic damage in cardiac cells
NeuroprotectionDecreased neuronal cell death in Alzheimer's disease models
Exercise Mimetic EffectsEnhanced metabolic adaptations similar to those induced by physical exercise

Q & A

Q. What are the established methods for synthesizing 5-aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate (AICAR-TP) and ensuring its purity?

AICAR-TP synthesis typically starts with precursors like 2'-deoxyinosine, followed by enzymatic phosphorylation. For example, the triphosphate derivative (dZTP) is synthesized via chemical modification of 2'-deoxyinosine and polymerized using terminal deoxynucleotidyltransferase . Purity validation requires HPLC with UV detection (260 nm) and mass spectrometry to confirm molecular weight. Storage at -80°C in neutral buffers (pH 7.0–7.5) prevents hydrolysis .

Q. How can researchers differentiate AICAR-TP from its monophosphate (AICAR) or cyclic phosphate analogs in experimental systems?

Structural distinctions can be resolved using:

  • NMR spectroscopy : Phosphate group signals (δ 20–25 ppm for triphosphate vs. δ 5–10 ppm for monophosphate) .
  • Enzymatic assays : AICAR-TP is a substrate for RNA polymerases, while AICAR (monophosphate) accumulates in purine biosynthesis intermediates .
  • Ion-exchange chromatography : Separates molecules based on charge differences from phosphate groups .

Q. What safety protocols are critical when handling AICAR-TP in laboratory settings?

Key guidelines include:

  • Prohibiting food/drink in labs and restricting access to unauthorized personnel .
  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing the compound at -80°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does AICAR-TP interact with AMP-activated protein kinase (AMPK), and how can conflicting data on its specificity be resolved?

AICAR-TP’s monophosphate form (AICAR) is a known AMPK agonist, but the triphosphate form may have distinct roles. Contradictions arise from:

  • Cell-type variability : Differential expression of adenylate kinases converting AICAR-TP to AICAR .
  • Experimental design : Use kinase inhibitors (e.g., Compound C) to isolate AMPK-dependent effects. Parallel assays with radiolabeled ATP can quantify competitive binding .

Q. What strategies are recommended for studying AICAR-TP’s role in nucleotide analog incorporation during RNA/DNA synthesis?

  • In vitro transcription assays : Incorporate AICAR-TP into RNA using T7 RNA polymerase, followed by gel electrophoresis to detect chain termination .
  • Metabolic labeling : Use [³²P]-labeled AICAR-TP to track incorporation into nucleic acids in cell cultures .
  • CRISPR/Cas9 models : Knock out enzymes like adenylate kinase to amplify AICAR-TP’s intracellular effects .

Q. How can researchers address discrepancies in reported cytotoxic vs. cytoprotective effects of AICAR-TP in cancer models?

Discrepancies may stem from:

  • Dosage thresholds : Low doses (<10 µM) activate AMPK (cytoprotective), while high doses (>50 µM) induce apoptosis via p53 activation .
  • Cell cycle synchronization : AICAR-TP’s effects vary between proliferating vs. quiescent cells. Use flow cytometry to correlate cell-cycle stage with response .

Q. What advanced techniques elucidate AICAR-TP’s interaction with purine metabolic enzymes like ATIC (5-aminoimidazole-4-carboxamide ribonucleotide transformylase)?

  • X-ray crystallography : Resolve enzyme-AICAR-TP binding sites (e.g., ATIC’s catalytic pocket) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Kinetic assays : Measure reaction rates under varying ATP/AICAR-TP concentrations to identify competitive inhibition .

Methodological Notes

  • Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., enzymatic assays + MS) .
  • Structural Confirmation : Prioritize multi-dimensional NMR (¹H, ¹³C, ³¹P) for ambiguous phosphate configurations .
  • Biological Replicates : Use ≥3 independent experiments to account for batch variability in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Reactant of Route 2
Reactant of Route 2
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。